

Application Notes and Protocols for in vitro Assays of Hsd17B13 Inhibitors

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Compound of Interest

Compound Name: *Hsd17B13-IN-33*

Cat. No.: *B15575371*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

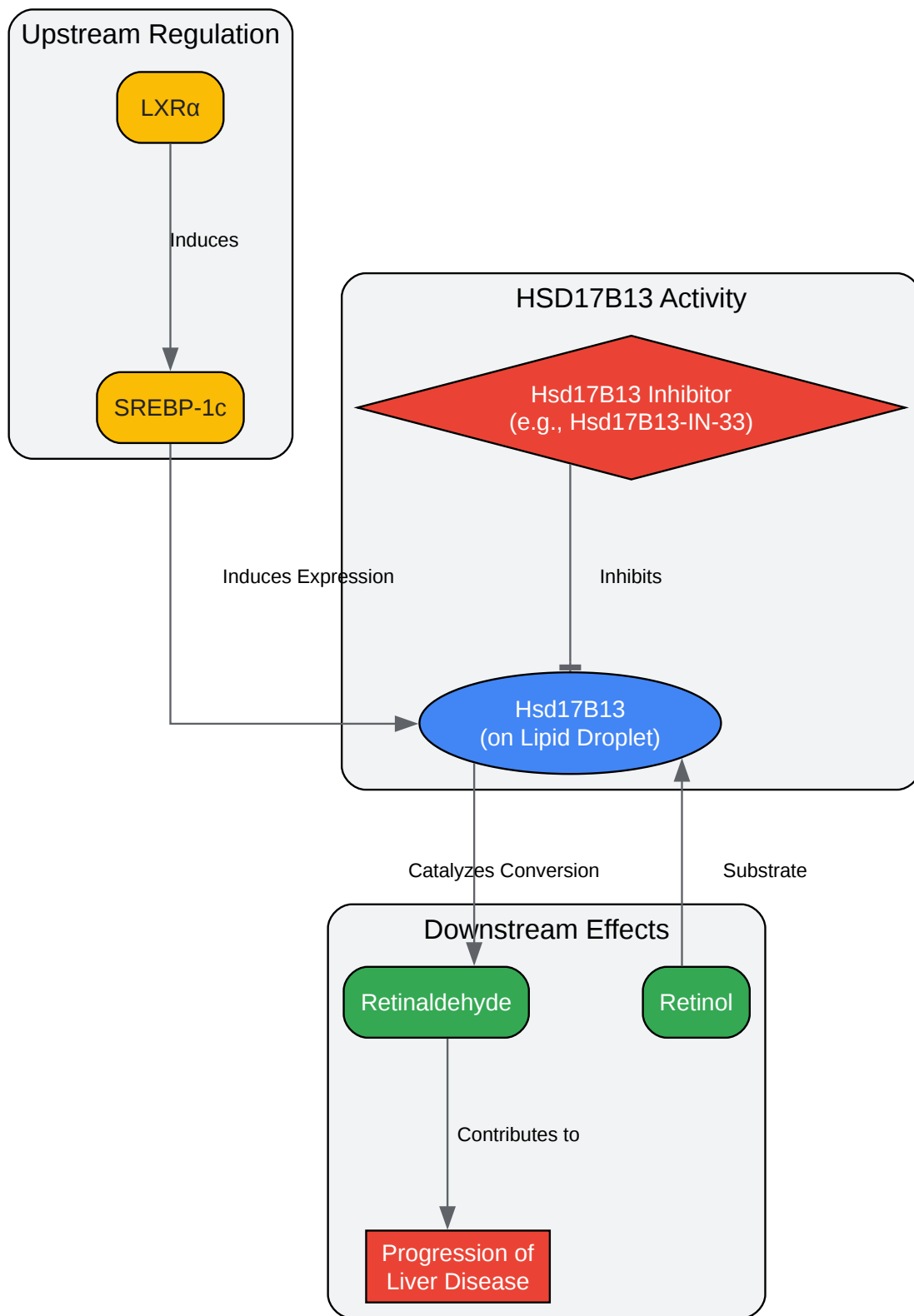
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1] Genetic studies have demonstrated that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This has established Hsd17B13 as a promising therapeutic target for these conditions.[2] Hsd17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde, and is also involved in the metabolism of other steroids and bioactive lipids.[1] The development of small molecule inhibitors targeting Hsd17B13 is a key strategy for replicating the protective effects observed in individuals with loss-of-function variants.[1]

This document provides detailed protocols for in vitro assays designed to characterize the activity of Hsd17B13 and evaluate the potency of its inhibitors.

Hsd17B13 Signaling and Metabolic Pathway

Hsd17B13 is an NAD⁺-dependent oxidoreductase that plays a role in hepatic lipid and retinol metabolism.[3] Its expression is induced by the liver X receptor- α (LXR α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[3] Once expressed, Hsd17B13 localizes to lipid droplets and catalyzes the conversion of retinol to retinaldehyde.[3] Inhibition of Hsd17B13

enzymatic activity is the primary mechanism of action for the therapeutic agents being developed.



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Simplified Hsd17B13 signaling pathway and point of inhibition.

Data Presentation: Potency of Hsd17B13 Inhibitors

The following table summarizes the in vitro potency of several published Hsd17B13 inhibitors. It is important to note that direct comparison of absolute IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

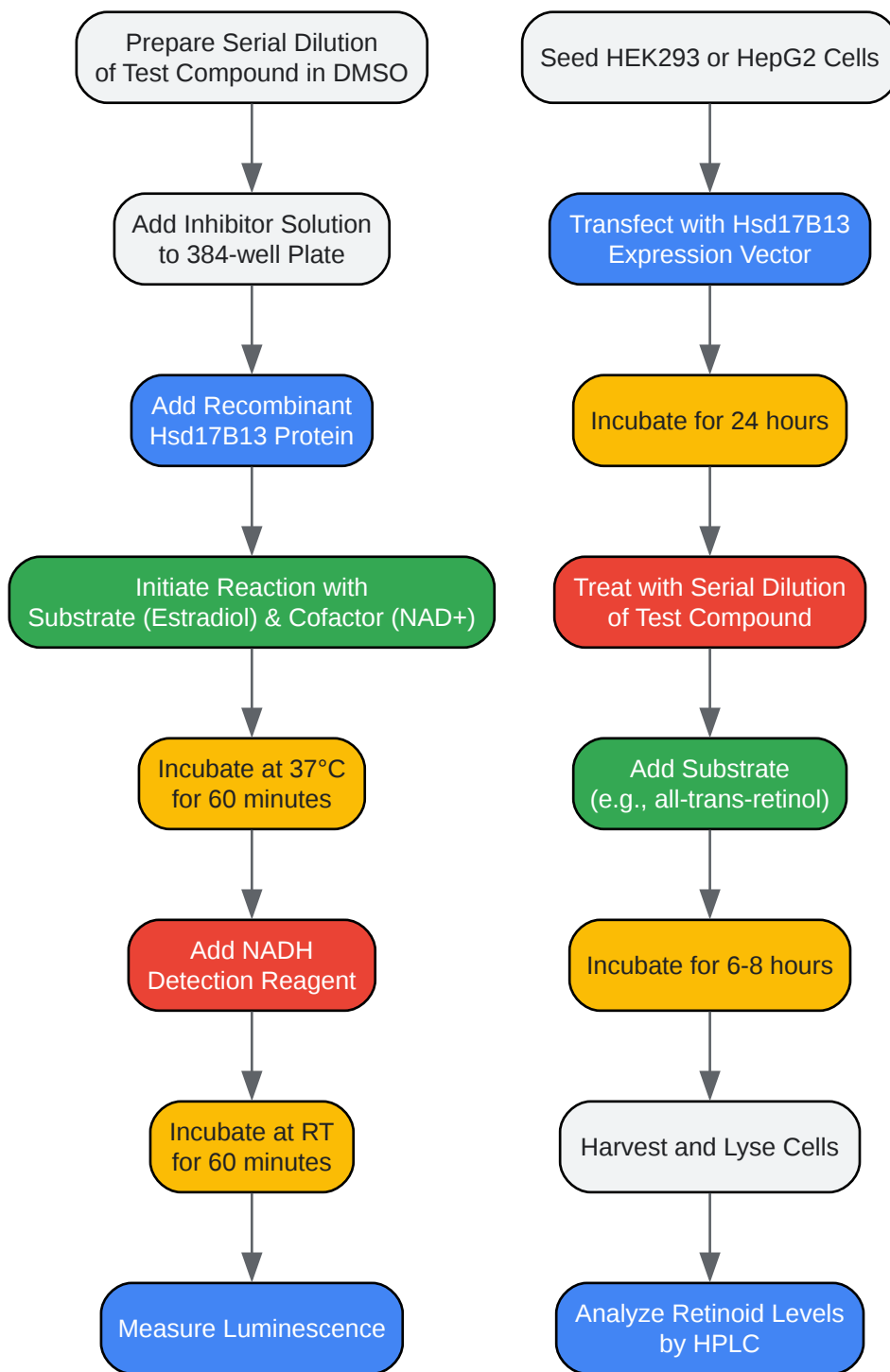
Compound Name	Human Hsd17B13 IC50	Cellular Assay IC50	Substrate Used	Reference
BI-3231	$K_i = 0.7 \pm 0.2$ nM	11 ± 5 nM (HEK cells)	Estradiol	[2]
Hsd17B13-IN-102	< 0.1 µM	Not Reported	Estradiol	[2]
Hsd17B13-IN-104	2.5 nM	Not Reported	Not Specified	[2]
Hsd17B13-IN-61	≤ 0.1 µM	Not Reported	Estradiol	[2]
INI-678	≤ 0.1 µM	Not Reported	Not Specified	[2]
Pfizer Compound 1	200 nM	Not Reported	β-estradiol	[2]
HSD17B13-IN-80-d3	< 0.1 µM	Not Reported	Estradiol	

Experimental Protocols

Biochemical Assay for Hsd17B13 Activity

This protocol describes a luminescent-based biochemical assay to determine the in vitro potency of a test compound in inhibiting the enzymatic activity of recombinant human Hsd17B13.

Workflow for Biochemical Assay



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References

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- 2. benchchem.com [benchchem.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
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